molecular formula C12H9NO B1585361 4-Dibenzofuranamine CAS No. 50548-43-1

4-Dibenzofuranamine

Cat. No.: B1585361
CAS No.: 50548-43-1
M. Wt: 183.21 g/mol
InChI Key: QKBTTXJHJNXCOQ-UHFFFAOYSA-N
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Description

4-Dibenzofuranamine is an organic compound with the molecular formula C12H9NO It is a derivative of dibenzofuran, where an amine group is attached to the fourth position of the dibenzofuran ring

Biochemical Analysis

Biochemical Properties

It has been shown to inhibit the low-pH conformational change of hemagglutinin (HA) and block the fusion process This suggests that 4-Dibenzofuranamine may interact with certain enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Given its potential role in inhibiting the fusion process of HA , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzofuranamine typically involves the nitration of dibenzofuran followed by reduction. The nitration process introduces a nitro group at the fourth position of the dibenzofuran ring. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitrodibenzofuran is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Dibenzofuranamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-nitrosodibenzofuran or 4-nitrodibenzofuran.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Dibenzofuranamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Dibenzofuranamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Dibenzofuranamine is unique compared to other similar compounds due to its specific structure and functional group. Similar compounds include:

    Dibenzofuran: The parent compound without the amine group.

    4-Nitrodibenzofuran: The nitrated derivative.

    4-Aminodibenzothiophene: A sulfur analog with an amine group.

Properties

IUPAC Name

dibenzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBTTXJHJNXCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332639
Record name 4-Dibenzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50548-43-1
Record name 4-Dibenzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50548-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dibenzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,d]furan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium hydroxide (20%, 0.75 g, 1.068 mmol) was added to a Parr hydrogenation bottle, and the bottle was purged with nitrogen. Next, 4-azidodibenzo[b,d]furan (7.39 g, 35.3 mmol) and 150 mL ethanol were added, and the reaction mixture was hydrogenated on Parr hydrogenator overnight. The reaction mixture was filtered through a pad of Celite®, and the Celite® was washed with dichloromethane. The filtrate was evaporated, and the residue was purified by column chromatography eluting with 50% dichloromethane/hexanes (5.58 g, 86%).
Name
4-azidodibenzo[b,d]furan
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(dibenzo[b,d]furan-4-yl)acetamide (90 g, 400 mmol) was suspended in the mixture of concentrated HCl (240 mL) and methanol (240 mL). The reaction was refluxed for 2 h and then cooled to room temperature. Saturated sodium carbonate was used to neutralize the solution. The residue was collected by filtration and redissolved in DCM. After dried over sodium sulfate, the solution was concentrated to give dibenzo[b,d]furan-4-amine (67 g, 92% yield) as brown solid.
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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